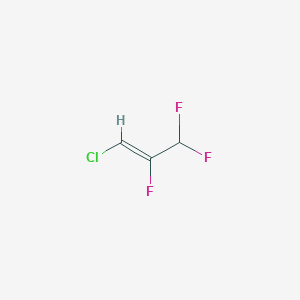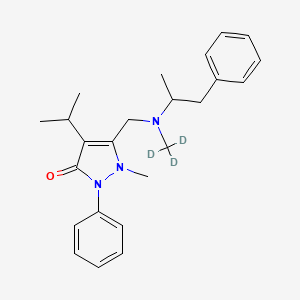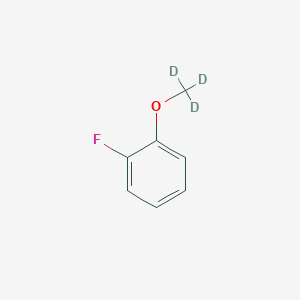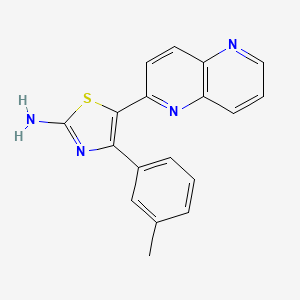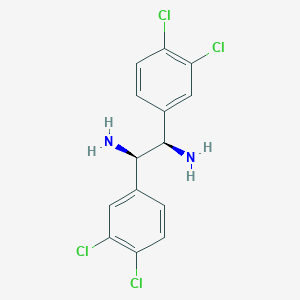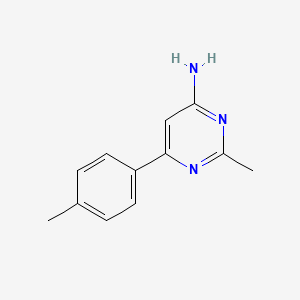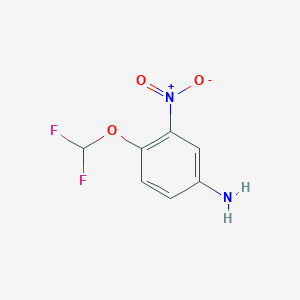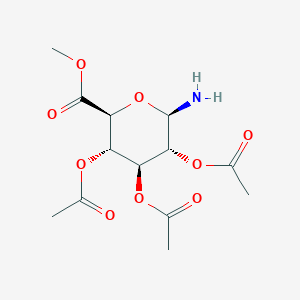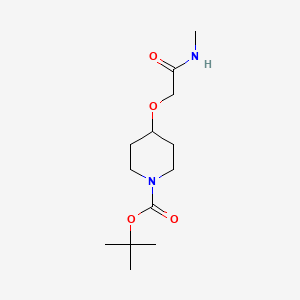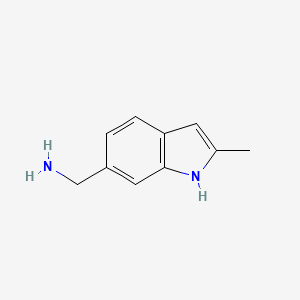
5-Ethyl-3-(1-methylethyl)-2-Nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-(1-methylethyl)-2-Nonanol is an organic compound belonging to the class of alcohols It is a branched-chain alcohol with a nonane backbone, featuring ethyl and isopropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methylethyl)-2-Nonanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-(1-methylethyl)-2-Nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, phosphorus tribromide (PBr3) for converting to a bromide.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonanone or 5-Ethyl-3-(1-methylethyl)-2-Nonanal.
Reduction: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonane.
Substitution: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonyl chloride or bromide.
Applications De Recherche Scientifique
5-Ethyl-3-(1-methylethyl)-2-Nonanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-(1-methylethyl)-2-Nonanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and activity. The compound’s hydrophobic alkyl chain can also affect its interaction with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-Nonanol: Lacks the isopropyl group, resulting in different physical and chemical properties.
3-(1-Methylethyl)-2-Nonanol: Lacks the ethyl group, leading to variations in reactivity and applications.
2-Nonanol: A simpler structure without the ethyl and isopropyl substituents, used as a reference compound in studies.
Uniqueness
5-Ethyl-3-(1-methylethyl)-2-Nonanol is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. Its branched structure can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H30O |
|---|---|
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
5-ethyl-3-propan-2-ylnonan-2-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11-15H,6-10H2,1-5H3 |
Clé InChI |
GITRYWXMOMZCFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(C(C)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)

